molecular formula C18H17FN2O5S B6508878 ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate CAS No. 941881-67-0

ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate

Cat. No.: B6508878
CAS No.: 941881-67-0
M. Wt: 392.4 g/mol
InChI Key: JLBQWQDMGKGPFW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.08422098 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazin core with trioxo and ethyl acetate functionalities. Its molecular formula can be represented as C18H18FN3O5SC_{18}H_{18}FN_3O_5S.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Anticancer Potential

Research has also explored the anticancer potential of benzothiadiazine derivatives. In vitro studies have reported that certain derivatives inhibit the proliferation of cancer cell lines such as HT-29 (human colon cancer) and MCF-7 (breast cancer).

Cell Line Inhibition (%) at 50 µM Reference
HT-2975%
MCF-765%

The mechanisms underlying these effects are thought to involve apoptosis induction and cell cycle arrest.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit key enzymes involved in cellular processes:

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes such as topoisomerase II and various kinases.
    • Topoisomerase II Inhibition : This is significant for cancer treatment as it plays a crucial role in DNA replication and cell division.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of benzothiadiazine derivatives demonstrated that this compound displayed potent activity against resistant strains of bacteria. The study utilized disk diffusion methods to assess efficacy.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c1-2-26-17(22)12-20-15-5-3-4-6-16(15)27(24,25)21(18(20)23)11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBQWQDMGKGPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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